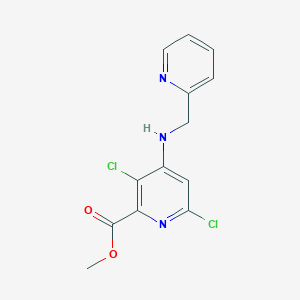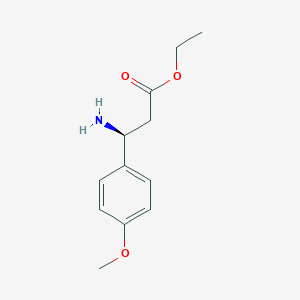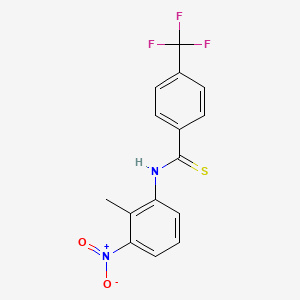
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is a chemical compound with the molecular formula C13H11Cl2N3O2 and a molecular weight of 312.15 g/mol It is known for its unique structure, which includes a pyridine ring and a picolinate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate typically involves the reaction of 3,6-dichloropicolinic acid with pyridin-2-ylmethylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,6-dichloropicolinate
- Methyl 4-((pyridin-2-ylmethyl)amino)picolinate
- Methyl 3,6-dichloro-4-aminopicolinate
Uniqueness
Methyl 3,6-dichloro-4-((pyridin-2-ylmethyl)amino)picolinate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H11Cl2N3O2 |
|---|---|
Molecular Weight |
312.15 g/mol |
IUPAC Name |
methyl 3,6-dichloro-4-(pyridin-2-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-11(15)9(6-10(14)18-12)17-7-8-4-2-3-5-16-8/h2-6H,7H2,1H3,(H,17,18) |
InChI Key |
AIKXGAGNCYEARL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Cl)NCC2=CC=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12335841.png)

![Propanamide, 2-methyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12335845.png)






![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12335886.png)
![Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]](/img/structure/B12335891.png)

![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)
